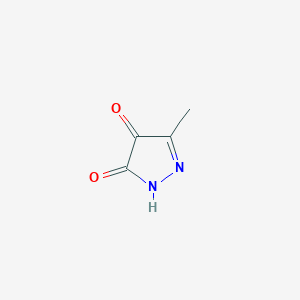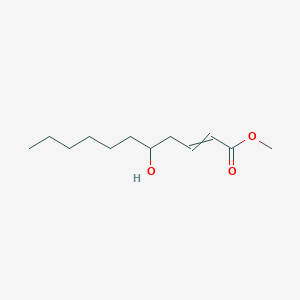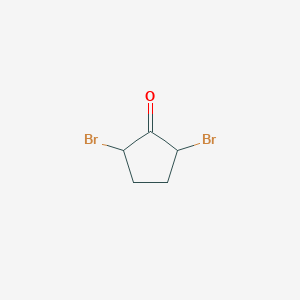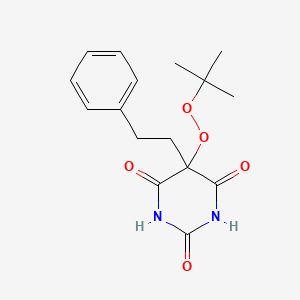![molecular formula C12H18ClNS B14636527 N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 56660-01-6](/img/structure/B14636527.png)
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methylsulfanyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitroaniline with tert-butylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, and the tert-butyl group is introduced through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or tin chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted anilines
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-5-chloro-2-methylaniline
- N-tert-Butyl-5-chloro-2-ethylsulfanyl aniline
- N-tert-Butyl-5-chloro-2-[(methylthio)methyl]aniline
Uniqueness
N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
56660-01-6 |
|---|---|
Molekularformel |
C12H18ClNS |
Molekulargewicht |
243.80 g/mol |
IUPAC-Name |
N-tert-butyl-5-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C12H18ClNS/c1-12(2,3)14-11-7-10(13)6-5-9(11)8-15-4/h5-7,14H,8H2,1-4H3 |
InChI-Schlüssel |
HADNYYFVYHMYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=C(C=CC(=C1)Cl)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)

![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)


![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)



